molecular formula C17H21ClN2O2 B2740954 2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone CAS No. 331462-38-5

2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone

Cat. No.: B2740954
CAS No.: 331462-38-5
M. Wt: 320.82
InChI Key: FWCXWRNANHZFAU-UHFFFAOYSA-N
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Description

2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone (CAS: 331462-38-5) is a nitrogen-substituted 1,4-naphthoquinone (NQ) derivative characterized by a chloro group at position 2 and a diethylamino-propylamine side chain at position 2. Its molecular formula is C₁₈H₂₁ClN₂O₂, with a molecular weight of 332.83 g/mol.

Properties

IUPAC Name

2-chloro-3-[3-(diethylamino)propylamino]naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O2/c1-3-20(4-2)11-7-10-19-15-14(18)16(21)12-8-5-6-9-13(12)17(15)22/h5-6,8-9,19H,3-4,7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCXWRNANHZFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis involves a nucleophilic aromatic substitution (SNAr) between 2,3-dichloro-1,4-naphthoquinone and 3-(diethylamino)propylamine. The electron-deficient quinone core facilitates displacement of the para-chloro group by the primary amine, yielding the target compound. A 10:1 molar excess of the amine ensures complete conversion, as the reaction proceeds in ethanol at ambient temperature over 4 hours.

Reaction Scheme:
$$
\text{2,3-Dichloro-1,4-naphthoquinone} + \text{3-(Diethylamino)propylamine} \xrightarrow{\text{EtOH, rt}} \text{2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone} + \text{HCl}
$$

Optimized Reaction Conditions

  • Solvent System: Ethanol provides optimal solubility for both reactants and minimizes side reactions.
  • Base Additive: Triethylamine (2 drops per 10 mL eluent) neutralizes HCl byproducts during purification.
  • Purification: Silica solid-phase extraction (SPE) chromatography with a gradient of n-hexane/ethyl acetate (90:10 to 50:50) isolates the product in 77% yield.

Table 1: Critical Reaction Parameters

Parameter Value
Molar Ratio (Quinone:Amine) 1:10
Reaction Time 4 hours
Temperature 25°C
Yield 77%

Synthesis of the Precursor: 2,3-Dichloro-1,4-naphthoquinone

Industrial-Scale Production from Naphthalene

The precursor 2,3-dichloro-1,4-naphthoquinone is synthesized via a four-step process from naphthalene, as detailed in US Patent 3,433,812:

  • Chlorination: Naphthalene undergoes radical chlorination in carbon tetrachloride under UV light at 40°C, yielding 1,2,3,4-tetrachloro-1,2,3,4-tetrahydronaphthalene.
  • Hydrolysis: Refluxing with water produces 1,4-dihydroxy-2,3-dichloro-1,2,3,4-tetrahydronaphthalene.
  • Oxidation: Treatment with concentrated nitric acid at 70–100°C oxidizes the dihydroxy intermediate to 2-chloro-1,4-naphthoquinone.
  • Substitutive Chlorination: Gaseous chlorine in acetic acid with iodine catalyst introduces the second chloro group, yielding 2,3-dichloro-1,4-naphthoquinone.

Challenges in Precursor Synthesis

  • Isomeric Control: The chlorination step generates multiple tetrachlorotetrahydronaphthalene isomers, necessitating stringent temperature control to favor the reactive cis-diepoxide isomer.
  • Oxidative Byproducts: Over-oxidation during nitric acid treatment can degrade the quinone core, requiring careful monitoring of reaction duration.

Alternative Synthetic Strategies and Methodological Innovations

Ultrasonic Irradiation

Ultrasonic methods (40°C, 45 minutes) promote cavitation-induced mixing in heterogeneous reactions, improving yields for sterically hindered naphthoquinone derivatives. Adaptation to the target compound may require solvent optimization to balance amine solubility and ultrasonic transmission.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, CD₃OD): Signals at δ 8.04 (d, J = 7.8 Hz, 1H), 8.01 (d, J = 7.8 Hz, 1H), and 7.76–7.68 (m, 2H) confirm the aromatic naphthoquinone backbone. The 3-(diethylamino)propyl chain resonates at δ 3.40 (t, J = 7.4 Hz, 2H), 2.98 (t, J = 7.4 Hz, 2H), and 1.29 (t, J = 7.1 Hz, 6H).
  • ¹³C NMR: Carbonyl peaks at δ 182.1 and 178.3 ppm verify the quinone structure.

Mass Spectrometry

  • LRESIMS: m/z 320 [M+H]⁺ aligns with the molecular formula C₁₇H₂₁ClN₂O₂.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives with potential biological activities.

Scientific Research Applications

Medicinal Chemistry

This compound has garnered significant attention for its potential as a therapeutic agent due to its biological activities:

  • Anticancer Properties: Research indicates that it can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). Studies have shown effective cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancers, with IC50 values of 12.5 µM and 15.0 µM respectively .
Study ReferenceCell LineIC50 (µM)Mechanism of Action
Dallaston et al.MCF-712.5Induction of apoptosis via ROS generation
Smith et al.HCT11615.0Inhibition of cell proliferation

Antimicrobial Activity

The compound has demonstrated significant antimicrobial efficacy against various bacterial strains, including Mycobacterium tuberculosis. In a study by Dallaston et al., it was shown to reduce bacterial viability effectively, indicating its potential as a therapeutic agent against tuberculosis .

Organic Synthesis

In organic chemistry, this compound serves as a valuable reagent for synthesizing other biologically active compounds. Its ability to undergo oxidation, reduction, and substitution reactions allows chemists to create derivatives with tailored properties .

Case Study: Antimicrobial Efficacy Against Mycobacterium tuberculosis

In a controlled laboratory setting, Dallaston et al. tested the compound's efficacy against Mycobacterium tuberculosis, reporting a significant reduction in bacterial viability after treatment with varying concentrations of the compound over specified periods.

Case Study: Anticancer Activity in Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with 2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone led to increased levels of ROS and subsequent apoptosis, confirming its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. Additionally, the compound can inhibit certain enzymes and interfere with cellular signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Core Structural Features

The compound shares the 1,4-naphthoquinone scaffold with other derivatives but is distinguished by its diethylamino-propylamine substituent. Key structural analogs include:

  • 2-Chloro-3-((4-methylphenyl)amino)-1,4-naphthoquinone (CAS: 64505-78-8): Features a methyl-substituted aromatic amine .
  • 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone (CAS: N/A): Contains a hydrophilic hydroxyethyl group .
  • 2-Chloro-3-(benzylamino)-1,4-naphthoquinone: Exhibits a benzylamine substituent .
Table 1: Physicochemical Properties of Selected NQ Derivatives
Compound Molecular Weight Substituent LogP (Predicted) Water Solubility
Target Compound (331462-38-5) 332.83 Diethylamino-propylamine 3.2 Low
2-Chloro-3-((4-methylphenyl)amino)-NQ 286.71 4-Methylanilino 2.8 Moderate
2-Chloro-3-(hydroxyethylamino)-NQ 251.67 2-Hydroxyethylamine 1.5 High
2-Chloro-3-(thiophen-2-ylmethylamino)-NQ 318.77 Thiophen-2-ylmethylamine 2.9 Low

Key Observations :

  • The diethylamino-propylamine group enhances lipophilicity (LogP = 3.2) compared to hydrophilic analogs like the hydroxyethyl derivative (LogP = 1.5), suggesting improved membrane permeability .
  • Bulky aromatic substituents (e.g., benzyl, thiophenyl) reduce water solubility due to hydrophobic interactions .

Anticancer Potential

  • EGFR Tyrosine Kinase Inhibition: Analog 2-chloro-3-((4-methylphenyl)amino)-NQ demonstrated strong EGFR inhibition (IC₅₀ = 0.8 µM) via π–π stacking and H-bonding in the ATP-binding pocket . The diethylamino-propylamine group in the target compound may similarly interact with kinase pockets but with enhanced solubility-steric balance.
  • Cytotoxic Activity : Imido-substituted NQ derivatives (e.g., bromo-chloro analogs) showed cytotoxicity against prostate cancer cells (IC₅₀ = 2–5 µM) .

Antimicrobial Activity

  • Antifungal Activity: 2-Chloro-3-((furan-2-ylmethyl)amino)-NQ exhibited MIC values of 4 µg/mL against Candida albicans .
  • Gram-Positive Bacteria : Pyridinylmethyl-substituted NQ derivatives inhibited Staphylococcus aureus (MIC = 2 µg/mL) .

Redox and Enzyme Modulation

  • Antioxidant Effects: 1,4-Naphthoquinone amide derivatives (e.g., FO-1, FO-2) reduced lipid peroxidation in loach embryos by 40–60% and increased superoxide dismutase activity .

Mechanistic Insights and Structure-Activity Relationships (SAR)

Substituent Electronic Effects: Electron-withdrawing groups (e.g., nitro in 2-chloro-3-((4-nitrophenyl)amino)-NQ) enhance redox activity, favoring pro-oxidant effects .

Steric and Solubility Considerations: Long alkyl chains (e.g., octylamine in crystal analogs) reduce solubility but improve lipid bilayer penetration . The target compound’s diethylamino group may mitigate insolubility via tertiary amine protonation at physiological pH .

Target Selectivity :

  • Aromatic amines (e.g., 4-methylphenyl) favor kinase inhibition, while alkylamines (e.g., hydroxyethyl) may prioritize antioxidant pathways .

Biological Activity

2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone (C17H21ClN2O2) is a synthetic organic compound belonging to the naphthoquinone class, which is recognized for its diverse biological activities. This compound has garnered attention in scientific research due to its potential applications in medicine, particularly as an antimicrobial and anticancer agent. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Molecular Structure

  • Molecular Formula: C17H21ClN2O2
  • Molecular Weight: 320.81 g/mol
  • CAS Number: 331462-38-5

Physical Properties

PropertyValue
Density1.2 ± 0.1 g/cm³
Boiling PointNot specified
SolubilitySoluble in organic solvents

The biological activity of 2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone primarily involves its ability to generate reactive oxygen species (ROS) through redox cycling. This process leads to oxidative stress within cells, which can induce apoptosis, particularly in cancer cells. Furthermore, the compound has been shown to inhibit certain enzymes and disrupt cellular signaling pathways, contributing to its anticancer properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic processes.

Case Study: Antimicrobial Efficacy

In a study conducted by Dallaston et al., the efficacy of 2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone was tested against Mycobacterium tuberculosis. The results demonstrated a notable reduction in bacterial viability, suggesting its potential as a therapeutic agent against tuberculosis .

Anticancer Activity

The compound's anticancer properties have been explored in various cancer cell lines, including breast and colon cancer. The following table summarizes key findings from different studies:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Dallaston et al. MCF-7 (Breast Cancer)12.5Induction of apoptosis via ROS generation
Smith et al. HCT116 (Colon Cancer)15.0Inhibition of cell proliferation

These studies highlight the compound's effectiveness in inhibiting cancer cell growth and inducing programmed cell death.

Similar Compounds

2-Chloro-1,4-naphthoquinone
A precursor for synthesizing 2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone, known for its own biological activities.

Menadione (Vitamin K3)
Another naphthoquinone with established biological properties, including antioxidant effects.

Uniqueness of 2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone

The specific substitution pattern of this compound imparts unique chemical and biological properties that distinguish it from other naphthoquinones. Its ability to undergo various chemical reactions enhances its potential applications in drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-chloro-3-amino-substituted naphthoquinones, and how is the title compound structurally validated?

  • Answer: The compound is synthesized via nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with amines like 3-(diethylamino)propylamine. X-ray crystallography is critical for structural validation, as demonstrated in studies of analogous compounds (e.g., bond angles, dihedral angles, and hydrogen-bonding networks) . For example, Gao and Liu (2012) confirmed the structure of 2-chloro-3-(4-methylanilino)naphthoquinone using single-crystal diffraction .

Q. How do amino substituents influence the redox properties and biological activity of naphthoquinones?

  • Answer: The amino group modulates redox behavior by altering electron density on the quinone core, enhancing interactions with biological targets. Electrophilic reactivity and prooxidant effects (e.g., ROS generation) are key mechanisms. For instance, amino-substituted derivatives exhibit enhanced anticancer activity due to improved binding to regulatory proteins like EGFR .

Q. What are the primary biological activities reported for 2-chloro-3-amino-naphthoquinone derivatives?

  • Answer: These derivatives show antimicrobial, anticancer, and anti-inflammatory activities. For example, 2-chloro-3-(pyrazolylamino) derivatives inhibit Candida tenuis and Staphylococcus aureus , while others target EGFR tyrosine kinase in cancer models .

Advanced Research Questions

Q. How can computational methods like molecular docking guide the design of naphthoquinone derivatives for specific biological targets?

  • Answer: Docking studies predict binding modes and affinity. For example, 2-chloro-3-((4-methylphenyl)amino)naphthoquinone was shown to interact with EGFR via van der Waals, π–π, and H-bonding interactions, with binding energy correlating to inhibitory activity . Tools like AutoDock Vina or Schrödinger Suite can optimize substituent placement for target engagement.

Q. What experimental strategies address low solubility and bioavailability of hydrophobic naphthoquinones in pharmacological studies?

  • Answer: Co-formulation with biosurfactants (e.g., rhamnolipids) enhances solubility and bioavailability. Studies show that rhamnolipids reduce the therapeutic dose by improving membrane permeability and stability in aqueous media . Solubility can also be optimized using DMSO or acetone, as noted in physicochemical analyses .

Q. How do structural modifications at the 3-amino position affect the compound’s mechanism of action in eukaryotic cells?

  • Answer: Substituents like alkylamines or heterocycles alter electrophilicity and redox cycling. For instance, dimethylamino groups increase membrane permeability, while aromatic amines enhance π-stacking with protein targets. Such modifications influence interactions with Keap1-Nrf2 or glycolysis enzymes like GAPDH, as seen in redox-proteomics studies .

Q. What analytical techniques are essential for resolving contradictions in biological activity data across studies?

  • Answer:

  • Redox profiling: Cyclic voltammetry to quantify ROS generation capacity .
  • Metabolomics: LC-MS to track metabolic stability and degradation products.
  • Structural dynamics: MD simulations to assess conformational changes in target proteins upon binding .

Methodological Considerations

Q. How should researchers design dose-response experiments to account for the dual prooxidant/antioxidant effects of naphthoquinones?

  • Answer: Use tiered assays:

  • Low concentrations (µM): Measure antioxidant effects (e.g., Nrf2 activation via qPCR).
  • High concentrations (mM): Assess prooxidant cytotoxicity (e.g., MTT assay, glutathione depletion). Include controls like NAC (ROS scavenger) to validate mechanisms .

Q. What crystallographic parameters are critical when reporting the structure of new naphthoquinone derivatives?

  • Answer: Report unit cell dimensions, space group, R-factor, and hydrogen-bonding interactions. For example, Brandy et al. (2009) provided full crystallographic data for 2-chloro-3-(4-chlorobenzamido)naphthoquinone, including CCDC deposition numbers .

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